molecular formula C12H11BrN4O2 B1440560 4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole CAS No. 1325306-57-7

4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole

Cat. No.: B1440560
CAS No.: 1325306-57-7
M. Wt: 323.15 g/mol
InChI Key: AXDIONUULPPCGO-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains an azidomethyl group, a brominated methoxyphenyl group, and a methyl-substituted oxazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Brominated Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl precursor, followed by its attachment to the oxazole ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the azide group and the brominated phenyl ring.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide and various nucleophiles under mild to moderate conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition.

Major Products

The major products formed from these reactions include various substituted oxazoles, triazoles, and other azide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound can be used as a probe or a precursor for bioorthogonal reactions, particularly in the study of biomolecular interactions and labeling.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, while the brominated phenyl and oxazole rings can interact with various biological targets, potentially affecting cellular pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azidomethyl)-2-(5-chloro-2-methoxyphenyl)-5-methyl-1,3-oxazole
  • 4-(Azidomethyl)-2-(5-fluoro-2-methoxyphenyl)-5-methyl-1,3-oxazole
  • 4-(Azidomethyl)-2-(5-iodo-2-methoxyphenyl)-5-methyl-1,3-oxazole

Uniqueness

Compared to similar compounds, 4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom can also enhance the compound’s ability to participate in specific types of chemical reactions, such as electrophilic aromatic substitution.

Properties

IUPAC Name

4-(azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c1-7-10(6-15-17-14)16-12(19-7)9-5-8(13)3-4-11(9)18-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDIONUULPPCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 2
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 3
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 4
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 5
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole
Reactant of Route 6
4-(Azidomethyl)-2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazole

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